
Tetrahydrofolic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofolic acid-d4 is a deuterium-labeled derivative of tetrahydrofolic acid, a biologically active form of vitamin B9 (folate). This compound is essential in various biochemical processes, including the transfer of one-carbon units in the synthesis of nucleic acids, amino acids, and lipids . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofolic acid-d4 is synthesized through the catalytic hydrogenation of folic acid using deuterium gas. The process involves the reduction of folic acid in the presence of a catalyst such as Raney nickel. The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. Continuous-flow technology is often employed to enhance efficiency and scalability. This method allows for the precise control of reaction parameters, resulting in a high conversion rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofolic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolic acid.
Reduction: It can be reduced from dihydrofolic acid.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst like Raney nickel.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Dihydrofolic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydrofolic acid-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving folate derivatives.
Biology: Helps in studying the role of folate in cellular processes, including DNA synthesis and repair.
Medicine: Used in research on folate metabolism and its implications in diseases such as cancer and anemia.
Industry: Employed in the development of pharmaceuticals and nutritional supplements
Mechanism of Action
Tetrahydrofolic acid-d4 acts as a coenzyme in various metabolic reactions. It is transported across cells by receptor-mediated endocytosis and is involved in:
Erythropoiesis: Maintaining normal red blood cell production.
Nucleic Acid Synthesis: Synthesizing purine and thymidylate nucleic acids.
Amino Acid Interconversion: Interconverting amino acids.
tRNA Methylation: Methylating transfer RNA.
Formate Generation and Utilization: Generating and using formate.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic acid: The non-deuterated form, involved in similar biochemical processes.
Dihydrofolic acid: The oxidized form, which is reduced to tetrahydrofolic acid.
5,10-Methylenetetrahydrofolate: A derivative involved in the transfer of one-carbon units.
Uniqueness
Tetrahydrofolic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding metabolic pathways. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and quantification .
Properties
Molecular Formula |
C19H23N7O6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2-amino-6,7-dideuterio-4-oxo-3,5,7,8-tetrahydropteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1/i7D2,8D,11D/t8?,11?,12- |
InChI Key |
MSTNYGQPCMXVAQ-KLSHAWTBSA-N |
Isomeric SMILES |
[2H]C1C(NC2=C(N1)N=C(NC2=O)N)([2H])C([2H])([2H])NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


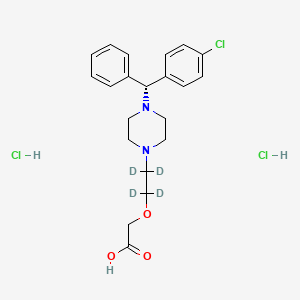

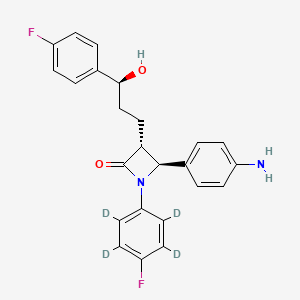
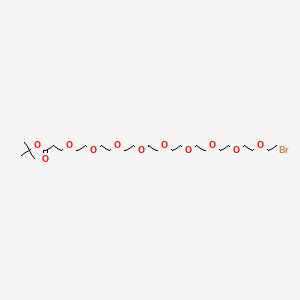
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
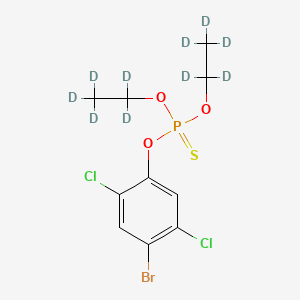
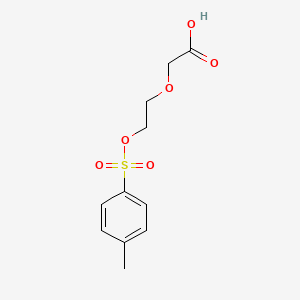
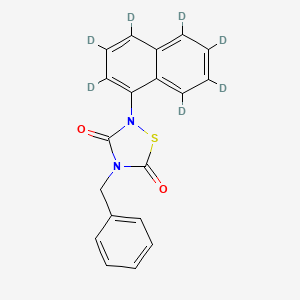



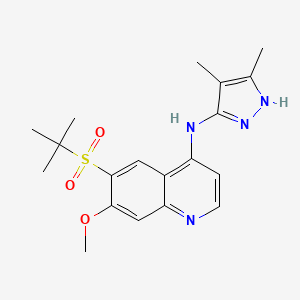
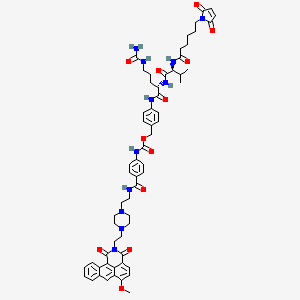
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
